2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Description
2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine is a useful research compound. Its molecular formula is C21H18N2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.146998583 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-14,20,22H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUUDQZFQBRKNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369534 | |
Record name | 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40358-30-3 | |
Record name | 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine?
A1: this compound consists of a seven-membered diazepine ring fused to a benzene ring. Two phenyl groups are attached to the diazepine ring at positions 2 and 4. The compound's structure has been confirmed through X-ray crystallography. [, , ]
Q2: How is this compound synthesized?
A2: While specific details might vary, the synthesis of this compound generally involves the condensation reaction of o-phenylenediamine with a suitable 1,3-diphenyl-1,3-diketone derivative. [, ]
Q3: What are some interesting chemical transformations that this compound can undergo?
A3: This compound can undergo various chemical transformations, including reactions with alicyclic Reformatsky reagents, leading to the formation of complex heterocyclic compounds. It can also undergo a benzimidazole rearrangement. [, , ]
Q4: Has the crystal structure of this compound or its derivatives been reported?
A4: Yes, the crystal structures of this compound [] and some of its derivatives, such as 1-chloroacetyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine and 1,3,3a,5-tetraphenyl-3a,4,5,11-tetrahydro-3H,6H-1,2,4-triazolobenzodiazepine, have been determined by X-ray diffraction. These studies provide insights into the molecular conformation and packing arrangements of these compounds in the solid state. [, , ]
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